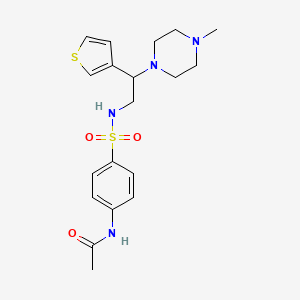

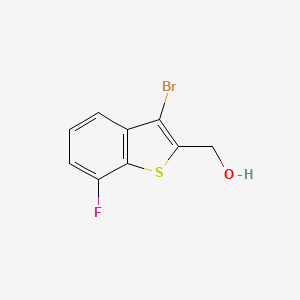

N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial and Hemolytic Agents

A study by Rehman et al. (2016) focused on the synthesis of N-substituted derivatives of acetamides, which demonstrated antimicrobial and hemolytic activity. Although not the same compound, this research indicates that similar N-substituted molecules could have applications in developing antimicrobial agents with varying degrees of cytotoxicity, suggesting a potential for medical or pharmacological research in identifying new treatments or understanding microbial resistance mechanisms Rehman et al., 2016.

Catechol Oxidase Models

Merkel et al. (2005) synthesized dicopper(II) complexes with a structure partially resembling the query compound to model the active site of type 3 copper proteins, exploring the influence of a thioether group close to the metal site. This research highlights the use of such compounds in modeling enzyme activity, particularly catechol oxidase, which is significant in understanding biological oxidation reactions and could have implications in biocatalysis or the development of bio-inspired oxidation catalysts Merkel et al., 2005.

Mannich Bases with Ibuprofen Moiety

Sujith et al. (2009) explored the synthesis of Mannich bases containing an ibuprofen moiety, indicating the potential for such compounds in creating new pharmacologically active agents with anti-inflammatory and analgesic properties. This study suggests that similar acetamide derivatives could be synthesized and tested for their potential therapeutic effects, contributing to the development of new drugs Sujith et al., 2009.

Serotonin Receptor Antagonists

Liao et al. (2000) synthesized and evaluated a series of analogues as potent and selective 5-HT(1B/1D) antagonists, indicating the potential application of similar compounds in neuroscience research, particularly in studying serotonin receptors and their role in neurological disorders. This research underscores the utility of such molecules in developing new treatments for conditions related to serotonin dysregulation Liao et al., 2000.

Mucin Biosynthesis in Stomach

Ichikawa et al. (1994) investigated the effects of anti-acid secretory agents on mucin biosynthesis in rat gastric mucosa, suggesting that compounds influencing mucin biosynthesis could have implications in gastrointestinal research, particularly in understanding and treating stomach ulcers and related conditions Ichikawa et al., 1994.

Propriétés

IUPAC Name |

N-[4-[[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O3S2/c1-15(24)21-17-3-5-18(6-4-17)28(25,26)20-13-19(16-7-12-27-14-16)23-10-8-22(2)9-11-23/h3-7,12,14,19-20H,8-11,13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVZMRKUQVVDEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)

![3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B2801693.png)

![4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2801695.png)

![1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2801696.png)

![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]amino]ethanol](/img/structure/B2801709.png)